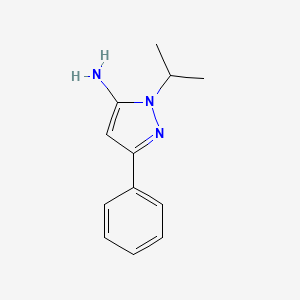

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine

説明

特性

IUPAC Name |

5-phenyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGGAULDBHZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355626-75-3 | |

| Record name | 5-phenyl-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated ketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis.

化学反応の分析

Types of Reactions

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while reduction can produce hydrazine derivatives.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazolone derivatives, including 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anti-inflammatory and analgesic activities. Studies have shown that modifications to the pyrazolone structure can enhance these properties. For instance, compounds possessing specific substituents at the 4-position of the pyrazolone ring demonstrated improved efficacy in inhibiting inflammatory responses without the ulcerogenic side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Synthesis of Novel Compounds

Building Blocks for Drug Development

The compound serves as a valuable building block in synthesizing more complex molecules aimed at targeting various biological pathways. For example, it can be used to synthesize piperazine derivatives that have shown promise in treating type 2 diabetes mellitus through their action on specific receptors . The versatility of the pyrazolone framework allows for the incorporation of various functional groups, which can tailor the pharmacological profile of the resulting compounds.

Research on PRMT5 Inhibition

Potential in Cancer Therapy

Recent studies have explored the role of pyrazolone derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Compounds structurally related to 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine have been synthesized and tested for their inhibitory activity against PRMT5, showing promising selectivity and potency. This suggests potential applications in developing targeted cancer therapies .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity

Structure-activity relationship studies have been conducted to determine how modifications to the pyrazolone structure affect its biological activity. For instance, variations in substituents on the aromatic ring or alterations to the amine group can significantly influence anti-inflammatory activity and selectivity towards COX enzymes. Understanding these relationships aids in designing more effective therapeutic agents with minimized side effects .

Table 1: Biological Activities of Pyrazolone Derivatives

| Compound | Activity Type | Potency (IC50) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 µM | |

| Compound B | Analgesic | 15 µM | |

| Compound C | PRMT5 Inhibition | 2.3 nM |

Table 2: Synthesis Pathways for Pyrazolone Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Acylation | 3-Methyl-1-phenyl-pyrazol-5-one | 4-Acylated derivative | 88 |

| Cyclization | Various amines | Pyrazolone derivatives | Variable |

| Substitution | Halogenated pyrazoles | Enhanced anti-inflammatory agents | High |

Case Studies

Case Study 1: Development of Anti-inflammatory Agents

A study focused on synthesizing novel pyrazolone derivatives demonstrated that introducing specific functional groups significantly enhanced anti-inflammatory activity while reducing gastrointestinal toxicity. The synthesized compounds were subjected to rigorous pharmacological evaluation, confirming their potential as safer alternatives to traditional NSAIDs .

Case Study 2: Targeting PRMT5 in Cancer Cells

In another investigation, researchers synthesized a series of pyrazolone derivatives aimed at inhibiting PRMT5 activity in cancer cells. The lead compound exhibited high selectivity and potency, suggesting its potential as a therapeutic agent in oncology .

作用機序

The mechanism of action of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Phenylacetone: An organic compound with a phenyl group and a ketone functional group.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.

Uniqueness

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

生物活性

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, with the chemical formula C₁₂H₁₅N₃ and CAS number 14085-41-7, is a pyrazole derivative noted for its potential biological activities. This compound features a pyrazole ring substituted with a phenyl group and an isopropyl group, which contribute to its unique chemical properties and biological effects.

Overview of Biological Activities

Research indicates that 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models, indicating its usefulness in treating inflammatory diseases .

- Anticancer Potential : Some studies have investigated the compound's effects on cancer cell lines, particularly focusing on its ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer metabolism .

The mechanism of action of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects. For instance, its inhibition of LDH has been linked to reduced glycolysis and lactate production in cancer cells, which could hinder tumor growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Isopropylphenylpyrazole | Isopropyl and phenyl groups on the pyrazole ring | Known for potent anti-inflammatory activity |

| 4-(Propan-2-yl)phenylpyrazole | Different substitution pattern | Exhibits distinct pharmacological properties |

| 3-Amino-N-(4-isopropylphenyl)pyrazole | Contains an amino group | May show enhanced solubility and bioavailability |

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .

- Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokines in macrophages, showcasing its potential as an anti-inflammatory agent.

- Cancer Cell Line Inhibition : Research focusing on pancreatic cancer cells showed that compounds similar to 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amines inhibited LDH activity significantly, leading to decreased lactate production and cell viability .

Q & A

Basic: What are the optimized synthetic routes for 3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of pyrazole derivatives like 3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves cyclocondensation of hydrazines with β-keto esters or propenones. For example, describes a method using the Vilsmeier-Haack reagent (POCl₃ in DMF) and ammonium carbonate at 60°C for 5 hours to synthesize structurally similar pyrazolo[3,4-d]pyrimidine derivatives in excellent yields (>85%) . Key parameters include:

- Temperature control : Higher temperatures (e.g., 60°C vs. room temperature) enhance reaction rates but may require optimization to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) are preferred for their ability to stabilize intermediates.

- Stoichiometry : Excess hydrazine derivatives (e.g., phenylhydrazine) ensure complete conversion of carbonyl precursors .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl vs. propan-2-yl groups) and confirms amine proton environments .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns, as shown for analogs in .

- X-ray crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks. For example, used single-crystal X-ray diffraction to confirm the asymmetric ligand structure of a related pyrazole derivative, revealing intermolecular interactions critical for phase behavior .

Advanced: How can computational tools like Multiwfn elucidate the electronic properties of this compound?

- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions by analyzing electron density distribution. This is crucial for predicting reactivity in further functionalization.

- Bond order analysis : Quantifies delocalization in the pyrazole ring, which influences aromatic stability and tautomeric equilibria.

- Topological analysis : Reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) using Quantum Theory of Atoms in Molecules (QTAIM). These insights guide crystal engineering and solubility optimization .

Advanced: What experimental designs are used to evaluate biological activity, and how are structure-activity relationships (SAR) determined?

Answer:

- In vitro assays : and describe protocols for antibacterial testing (e.g., against Gram-positive/-negative strains) and anti-inflammatory activity (COX-2 inhibition). Dose-response curves (IC₅₀ values) and selectivity indices are critical for SAR .

- Molecular docking : Predicts binding modes to targets like dihydroorotate dehydrogenase (DHODH). highlights contour maps for inhibitor optimization, where bulky substituents (e.g., propan-2-yl) enhance activity by filling hydrophobic pockets .

- Comparative studies : Analogs with varying substituents (e.g., ’s methyl vs. cyclopropane groups) are tested to isolate steric/electronic contributions .

Advanced: What structural features govern phase transitions and aggregation-induced emission (AIE) in this compound?

Answer:

demonstrates that asymmetric substitution (phenyl and propan-2-yl groups) disrupts crystallographic symmetry, leading to supercooling (ΔT > 100°C between melting and solidification). AIE behavior arises from restricted intramolecular rotation (RIR) in the solid state, where π-π interactions and hydrogen bonding (N–H⋯Cl in ZnCl₂ complexes) enhance fluorescence via J-aggregation .

Advanced: How do researchers resolve contradictions in reported synthetic yields or biological activity data?

Answer:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere). ’s high-yield synthesis may require strict moisture control due to POCl₃ sensitivity .

- Meta-analysis : Compare datasets across studies (e.g., vs. 14 for anti-inflammatory IC₅₀ values) using statistical tools (ANOVA) to identify outliers.

- Computational validation : Reconcile discrepancies between predicted (e.g., QSAR models in ) and experimental bioactivity data by adjusting force field parameters .

Advanced: What mechanistic insights exist for its interaction with enzymatic targets?

Answer:

and suggest the amine group acts as a hydrogen-bond donor to catalytic residues (e.g., in DHODH), while the propan-2-yl group enhances hydrophobic interactions. Kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. allosteric inhibition. Isotopic labeling (¹⁵N/²H) tracks metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。